molecular formula C16H13N3OS B14110441 2-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

2-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

Cat. No.: B14110441
M. Wt: 295.4 g/mol
InChI Key: NHCYTOCOOFBVJY-SFQUDFHCSA-N
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Description

2-(1H-pyrrol-1-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide is a heterocyclic compound that features both pyrrole and thiophene rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heteroatoms and conjugated systems makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic electronic materials and sensors due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)benzoic acid
  • 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
  • 2-(1H-pyrrol-1-yl)aniline

Uniqueness

2-(1H-pyrrol-1-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of both pyrrole and thiophene rings, which provide a rich chemistry for various applications. The combination of these heterocycles in a single molecule offers distinct electronic and structural properties that are not found in simpler analogs.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

2-pyrrol-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C16H13N3OS/c20-16(18-17-12-13-6-5-11-21-13)14-7-1-2-8-15(14)19-9-3-4-10-19/h1-12H,(H,18,20)/b17-12+

InChI Key

NHCYTOCOOFBVJY-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CS2)N3C=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)N3C=CC=C3

Origin of Product

United States

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